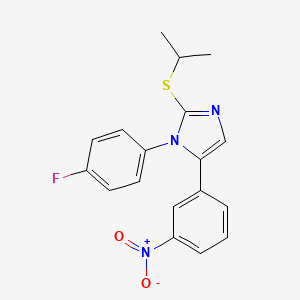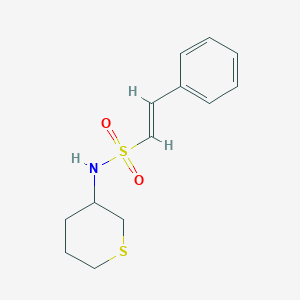
3,3'-(2,2-二甲基-4,6-二氧代-1,3-二氧六环-5,5-二基)二丙酸二乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 3,3'-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5,5-diyl)dipropanoate, commonly known as DDDP, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
科学研究应用
光固化低聚物和涂料
植物生长调节剂
材料科学与工程
有机合成与立体选择性化学
质谱法和结构分析
化学中间体和结构单元
作用机制
DDDP exerts its biological effects through the inhibition of enzymes involved in various metabolic pathways. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. DDDP has also been shown to inhibit the activity of enzymes involved in the biosynthesis of folic acid, which is essential for cell growth and division.
Biochemical and Physiological Effects:
DDDP has been shown to have antibacterial and antifungal effects against various microorganisms, including Staphylococcus aureus and Candida albicans. It has also been reported to have antitumor effects against various cancer cell lines, including breast cancer and lung cancer. DDDP has been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
DDDP has several advantages for lab experiments, including its high purity and stability. It can also form self-assembled nanoparticles in water, which can be used for drug delivery applications. However, DDDP has some limitations, including its potential toxicity and limited solubility in water.
未来方向
There are several future directions for DDDP research. One potential direction is to investigate its potential use as a drug delivery system for hydrophobic drugs. Another direction is to further explore its antibacterial, antifungal, and antitumor properties and to investigate its potential use as a therapeutic agent. Additionally, further studies are needed to determine its toxicity and safety profile.
合成方法
DDDP can be synthesized through a multistep process involving the reaction of diethyl malonate with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base. The resulting intermediate is then reacted with 1,3-dibromopropane to yield DDDP. This synthesis method has been reported in various scientific literature and has been optimized for high yield and purity.
属性
IUPAC Name |
ethyl 3-[5-(3-ethoxy-3-oxopropyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O8/c1-5-21-11(17)7-9-16(10-8-12(18)22-6-2)13(19)23-15(3,4)24-14(16)20/h5-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRYYLKXUUYJJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1(C(=O)OC(OC1=O)(C)C)CCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-isopropoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2385035.png)
![Methyl 5-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2385036.png)
![Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2385039.png)
![N-[1-(5-azepan-1-yl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-2,5-dimethylbenzamide](/img/structure/B2385041.png)
![1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2385042.png)
![N-(2,5-dimethylphenyl)-2-({4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2385045.png)

amine](/img/structure/B2385047.png)
![9-Prop-2-enoylspiro[9-azabicyclo[3.3.1]nonane-3,5'-imidazolidine]-2',4'-dione](/img/structure/B2385049.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2385050.png)
![[(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine](/img/structure/B2385051.png)
![N-(benzo[d]thiazol-2-yl)-1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2385053.png)


